molecular formula C24H29N3O2 B4191279 N-acetyl-N-(4-tert-butylbenzyl)tryptophanamide

N-acetyl-N-(4-tert-butylbenzyl)tryptophanamide

Cat. No. B4191279
M. Wt: 391.5 g/mol
InChI Key: QXHMQVVNOFGQBB-UHFFFAOYSA-N
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Description

N-acetyl-N-(4-tert-butylbenzyl)tryptophanamide, also known as NB-Tryptophan, is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a synthetic derivative of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and other biological processes. NB-Tryptophan has been shown to have unique biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of N-acetyl-N-(4-tert-butylbenzyl)tryptophanamiden is not fully understood, but it is believed to bind to proteins through a combination of hydrophobic and electrostatic interactions. This binding can lead to changes in protein conformation and activity, which can be studied using a variety of biochemical and biophysical techniques.
Biochemical and Physiological Effects:
N-acetyl-N-(4-tert-butylbenzyl)tryptophanamiden has been shown to have a variety of biochemical and physiological effects, including changes in enzyme activity, protein stability, and membrane permeability. These effects can be studied using a variety of techniques, including enzymatic assays, circular dichroism spectroscopy, and fluorescence microscopy.

Advantages and Limitations for Lab Experiments

One advantage of using N-acetyl-N-(4-tert-butylbenzyl)tryptophanamiden in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the cost and complexity of the synthesis process, which may make it difficult to obtain large quantities of the compound.

Future Directions

There are many potential future directions for research on N-acetyl-N-(4-tert-butylbenzyl)tryptophanamiden. One area of interest is the development of new drugs that target specific proteins using N-acetyl-N-(4-tert-butylbenzyl)tryptophanamiden as a starting point. Another area of interest is the study of protein-protein interactions using N-acetyl-N-(4-tert-butylbenzyl)tryptophanamiden as a probe. Additionally, the use of N-acetyl-N-(4-tert-butylbenzyl)tryptophanamiden in structural biology studies may lead to new insights into protein structure and function.

Scientific Research Applications

N-acetyl-N-(4-tert-butylbenzyl)tryptophanamiden has been used in a variety of scientific research applications, including studies of protein-ligand interactions, drug discovery, and structural biology. This compound has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters, making it a useful tool for studying protein function.

properties

IUPAC Name

2-acetamido-N-[(4-tert-butylphenyl)methyl]-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-16(28)27-22(13-18-15-25-21-8-6-5-7-20(18)21)23(29)26-14-17-9-11-19(12-10-17)24(2,3)4/h5-12,15,22,25H,13-14H2,1-4H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHMQVVNOFGQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalpha-acetyl-N-(4-tert-butylbenzyl)tryptophanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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